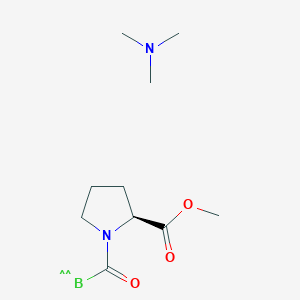

N-(Trimethylamine-borane-carbonyl)proline methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

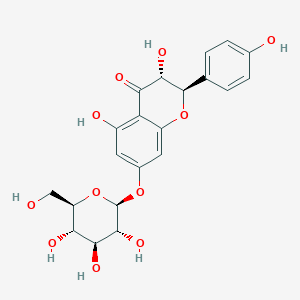

N-(Trimethylamine-borane-carbonyl)proline methyl ester is a compound with the molecular formula C10H19BN2O3 . It is an α-Boron analog of betaine-Pro methyl ester . The molecular weight of this compound is 226.08 g/mol .

Molecular Structure Analysis

The molecular structure of N-(Trimethylamine-borane-carbonyl)proline methyl ester includes a boron atom, which is one of the few elements in the periodic table known to form stable compounds featuring triple bonds . The InChI string of the compound isInChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 49.8 Ų and a complexity of 215 . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 226.1488726 g/mol .Wissenschaftliche Forschungsanwendungen

1. Reducing Agent in Methylation and Formylation of Amines

The borane-trimethylamine complex is noted for its efficiency as a reducing agent, particularly for the selective methylation and formylation of amines with CO2 under metal-free conditions. This is highlighted in the work of Zhang, Zhang, and Gao (2021), where they demonstrate the use of 6-Amino-2-picoline as a catalyst in the methylation of various secondary amines. Their mechanistic studies reveal that this catalytic system operates similarly to an intramolecular frustrated Lewis pair, effectively activating CO2 (Yanmeng Zhang, He Zhang, & K. Gao, 2021).

2. Application in Vibrational Spectroscopy of Boronate Esters

N-methyliminodiacetic acid (MIDA)-protected boronate esters, including borane-trimethylamine, are significant in spectroscopic studies due to their stability and unique molecular architecture. Reinemann et al. (2011) explored the infrared, Raman, and surface-enhanced Raman spectra of methylboronic acid MIDA ester, comparing these results to electronic structure calculations (Dana N. Reinemann, Ashley M. Wright, J. Wolfe, Gregory S. Tschumper, & N. Hammer, 2011).

3. Synthesis of α-Carbonylalkyl- and β-Hydroxy-Alkyl Boranes

Dembitsky, Tolstikov, and Srebnik (2017) focused on the synthesis of α-carbonylalkyl- and β-hydroxy-alkyl boranes, including compounds like [1.2.3]-diazaborinines, uracyl boronic acids, and [1.2.3.4]-diaza-diboretes. Their review discusses various synthetic approaches and the resulting applications in organic synthesis (V. Dembitsky, G. Tolstikov, & M. Srebnik, 2017).

4. Synthesis of Substituted Boron Analogues of β-Proline

Belfaitah, Isly, and Carboni (2004) investigated the synthesis of 3-boronic esters-substituted pyrrolidines through 1,3-dipolar cycloadditions of azomethine ylides to alkenyl boronates. They successfully synthesized boron analogues of substituted β-prolines and demonstrated the applications of these compounds in further chemical synthesis (A. Belfaitah, Muriel Isly, & B. Carboni, 2004).

Eigenschaften

InChI |

InChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPZCRDXWOWYTK-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]C(=O)N1CCCC1C(=O)OC.CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B]C(=O)N1CCC[C@H]1C(=O)OC.CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564750 |

Source

|

| Record name | PUBCHEM_14856773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Trimethylamine-borane-carbonyl)proline methyl ester | |

CAS RN |

125893-97-2 |

Source

|

| Record name | PUBCHEM_14856773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)